N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide
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Overview
Description
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO2.
Preparation Methods
The synthesis of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide typically involves the reaction of 4-chloro-2-hydroxy-5-(1-methylcyclopropyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxyl and chloro groups play a crucial role in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide can be compared with other similar compounds such as:
N-(5-Chloro-2-hydroxy-phenyl)-acetamide: This compound shares a similar core structure but lacks the methylcyclopropyl group, which may affect its reactivity and applications.
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide: The presence of a methoxy group instead of a hydroxyl group can lead to different chemical properties and biological activities.
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO2/c1-7(15)14-10-5-8(12(2)3-4-12)9(13)6-11(10)16/h5-6,16H,3-4H2,1-2H3,(H,14,15) |
InChI Key |
SDXCMFZXOKHNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)O |
Origin of Product |
United States |
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